2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2S/c21-13-5-6-16(22)15(11-13)19-7-8-24(9-10-27-19)20(25)12-17-14-3-1-2-4-18(14)26-23-17/h1-6,11,19H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBVIJLCXKRZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Benzo[d]isoxazole Ring: This can be achieved through the cyclization of ortho-nitrobenzyl alcohols with hydroxylamine.
Synthesis of the Thiazepane Ring: This involves the reaction of a suitable amine with a thioamide under cyclization conditions.
Coupling of the Rings: The benzo[d]isoxazole and thiazepane rings are coupled through a nucleophilic substitution reaction, often using a halogenated ethanone derivative as the linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[d]isoxazole ring, potentially converting it to a benzo[d]isoxazoline.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzo[d]isoxazoline derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]isoxazole ring may interact with active sites of enzymes, while the thiazepane ring could modulate receptor activity. The difluorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]isoxazol-3-yl)-1-(4-phenylthiazepan-4-yl)ethanone: Similar structure but lacks the difluorophenyl group.
2-(Benzo[d]isoxazol-3-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone: Contains a chlorophenyl group instead of a difluorophenyl group.
Uniqueness
2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is unique due to the presence of the difluorophenyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds. This makes it a valuable compound for further research and potential therapeutic applications.
Q & A
Basic Questions
What structural features of this compound are critical for its potential biological activity?
The compound’s bioactivity is influenced by its thiazepane ring (a 7-membered heterocycle with sulfur and nitrogen), 2,5-difluorophenyl group (enhancing lipophilicity and metabolic stability), and benzo[d]isoxazole moiety (imparting π-π stacking interactions with biological targets). Fluorine atoms improve membrane permeability and binding affinity via halogen bonds. Methodologically, comparative studies using analogues with structural deletions (e.g., replacing difluorophenyl with non-fluorinated aryl groups) can isolate contributions of specific motifs .
What are the key challenges in synthesizing this compound?
Synthesis challenges include:
- Thiazepane ring formation : Requires precise control of cyclization conditions (e.g., temperature, solvent polarity) to avoid side reactions like dimerization .
- Fluorinated aryl coupling : Suzuki-Miyaura cross-coupling with 2,5-difluorophenyl boronic acid may require palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to prevent dehalogenation .
- Purification : Silica gel chromatography or recrystallization (using ethanol/water mixtures) is essential due to polar byproducts .
Advanced Research Questions
How can reaction yields be optimized for the thiazepane ring formation?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during ring closure, while additives like K₂CO₃ improve deprotonation efficiency .
- Temperature gradients : Stepwise heating (e.g., 60°C → 110°C over 12 hours) minimizes side reactions .
- Catalyst screening : Nickel complexes (e.g., NiCl₂(dppe)) may outperform palladium in sterically hindered systems . Yield tracking via HPLC (C18 column, acetonitrile/water gradient) is recommended .
What mechanisms underlie its reported anticancer activity?
Preliminary data suggest ROS-mediated apoptosis and kinase inhibition (e.g., JAK2/STAT3 pathway). Methodologically:
- ROS assays : Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines (e.g., MCF-7) under hypoxia-mimicking conditions .
- Kinase profiling : Perform ATP-competitive binding assays with recombinant kinases (IC₅₀ determination via luminescence) .
- Contradictions : Discrepancies in IC₅₀ values across studies may arise from cell-line-specific efflux pumps (e.g., P-gp overexpression); validate via ABC transporter inhibitors (e.g., verapamil) .
How can analytical methods resolve discrepancies in reported spectral data?
To address variability in NMR or MS
- Standardized conditions : Use deuterated DMSO for NMR (400 MHz+, 298 K) to minimize solvent shifts .
- High-resolution MS (HRMS) : Confirm molecular formula with <2 ppm error (e.g., ESI+ mode) .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., thiazepane chair vs. boat conformations) .
What strategies mitigate batch-to-batch variability in pharmacological assays?
- Quality control : Enforce strict HPLC purity thresholds (>98%) and characterize impurities via LC-MS .
- Standardized protocols : Pre-incubate compounds in assay buffers (e.g., PBS with 0.1% BSA) to equilibrate solubility .
- Positive controls : Use reference inhibitors (e.g., staurosporine for apoptosis assays) to normalize inter-lab variability .
How does the difluorophenyl group influence metabolic stability?
The 2,5-difluorophenyl group reduces CYP450-mediated oxidation:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH; quantify parent compound via LC-MS/MS .
- Metabolite ID : Use Q-TOF MS to detect defluorinated or hydroxylated products .
- Comparative studies : Analogues lacking fluorine show faster clearance in rodent pharmacokinetic models (t₁/₂ < 2h vs. 6h for difluoro variant) .
Methodological Resources
Table 1: Key Analytical Parameters
| Parameter | Method | Conditions | Reference |
|---|---|---|---|
| Purity | HPLC | C18 column, 40% acetonitrile/60% H₂O, 1.0 mL/min | |
| Solubility | Shake-flask | PBS (pH 7.4), 24h equilibration | |
| LogP | RP-HPLC | Calibration with alkane standards |
Table 2: Synthetic Yield Optimization
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Cyclization | Pd(PPh₃)₄ | DMF | 62 |
| Cyclization | NiCl₂(dppe) | DMF | 78 |
| Fluorophenyl coupling | Pd(OAc)₂ | THF | 55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
